molecular formula C12H8F3N B6596747 3-[3-(trifluoromethyl)phenyl]pyridine CAS No. 5957-99-3

3-[3-(trifluoromethyl)phenyl]pyridine

Cat. No.: B6596747
CAS No.: 5957-99-3
M. Wt: 223.19 g/mol
InChI Key: WWTZXDQKDIXVBU-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]pyridine (CAS 5957-99-3) is a high-value fluorinated pyridine derivative supplied as a yellow to pale yellow liquid . This compound is a key chemical building block in advanced research and development, particularly in the agrochemical and pharmaceutical industries. The molecular structure, which incorporates a pyridine ring and a trifluoromethyl (CF₃) group, is designed to confer unique physicochemical properties . The strong electron-withdrawing nature and significant lipophilicity of the CF₃ group can profoundly influence a molecule's biological activity, metabolic stability, and cell-membrane permeability . This makes this compound a crucial intermediate for constructing compounds with enhanced and unique biological profiles. Its primary research application is as a synthetic intermediate in the discovery of novel active ingredients. Trifluoromethylpyridine (TFMP) derivatives are fundamental to over 20 approved agrochemicals, including herbicides, insecticides, and fungicides . In pharmaceuticals, the TFMP moiety is a key pharmacophore in several approved drugs and numerous candidates in clinical trials, exploited for its ability to improve potency and optimize pharmacokinetic parameters . Researchers also utilize this compound in metal-catalyzed cross-coupling reactions and for the synthesis of more complex heterocyclic systems, such as furo[3,2-c]pyridines, which are valuable scaffolds in medicinal chemistry . This product is intended for research purposes only and is strictly not for medicinal, household, or any other personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-5-1-3-9(7-11)10-4-2-6-16-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZXDQKDIXVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466912
Record name Pyridine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5957-99-3
Record name Pyridine, 3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 3 3 Trifluoromethyl Phenyl Pyridine and Analogous Structures

Direct Synthesis Approaches to the Pyridine (B92270) Ring System

The formation of the pyridine core is a foundational aspect of synthesizing complex derivatives. Methodologies in this category construct the heterocyclic ring from acyclic, fluorinated precursors through condensation mechanisms.

Cyclo-condensation Reactions Utilizing Fluorinated Building Blocks

Cyclo-condensation reactions represent a primary strategy for creating trifluoromethylpyridine (TFMP) derivatives. researchoutreach.org This process involves the molecular assembly of the pyridine ring from smaller, fluorine-containing building blocks. researchoutreach.org Several methods for preparing TFMP derivatives involve the construction of the pyridine ring from a trifluoromethyl-containing building block. jst.go.jpnih.gov This approach is one of the most commonly used, alongside chlorine/fluorine exchange methods. jst.go.jpnih.gov

A number of specific fluorinated compounds are frequently employed as key starting materials in these syntheses. jst.go.jp The selection of the building block is critical as it directly incorporates the essential trifluoromethyl group into the final pyridine structure.

Table 1: Common Fluorinated Building Blocks in Pyridine Synthesis

Building Block Chemical Formula Application Note
Ethyl 4,4,4-trifluoro-3-oxobutanoate C₆H₇F₃O₃ A versatile β-keto ester used in condensations with various nitrogen sources to form the pyridine ring. jst.go.jp
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one C₆H₇F₃O₂ An enone that serves as a four-carbon unit in pyridine ring formation. jst.go.jp
Ethyl 2,2,2-trifluoroacetate C₄H₅F₃O₂ Used as a source for the CF₃-containing portion of the pyridine ring. jst.go.jp

For example, the synthesis of agrochemicals like dithiopyr (B166099) and thiazopyr (B54509) begins with a cyclo-condensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate as the key trifluoromethyl-containing building block. jst.go.jp

Condensation Reactions for Pyridine Ring Assembly

Condensation reactions provide a powerful and versatile route to substituted pyridines. baranlab.orgacsgcipr.org Among the most established methods is the Bohlmann-Rahtz pyridine synthesis, which generates 2,3,6-trisubstituted pyridines in a two-step process. wikipedia.orgorganic-chemistry.org The reaction initiates with the condensation of an enamine and an ethynylketone, which forms an aminodiene intermediate. organic-chemistry.orgyoutube.com This intermediate, after heat-induced isomerization, undergoes cyclodehydration to yield the final pyridine product. organic-chemistry.orgyoutube.com

The classical Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can be a significant drawback. organic-chemistry.org However, modifications have been developed to overcome this limitation. For instance, conducting the condensation under acidic conditions, such as in a mixture of toluene (B28343) and acetic acid, can facilitate a one-pot synthesis of functionalized pyridines under milder conditions. organic-chemistry.orgresearchgate.net

Another foundational method is the Hantzsch pyridine synthesis, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia. youtube.com This reaction first produces a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine derivative. youtube.com While broadly applicable, both Hantzsch and Bohlmann-Rahtz syntheses can be slow and result in moderate yields, though techniques like microwave heating can improve reaction times and efficiency. acsgcipr.org

Cross-Coupling Reactions in Phenylpyridine Formation

An alternative to building the pyridine ring from scratch is to couple a pre-existing pyridine ring with an aryl partner. This strategy is particularly effective for creating biaryl systems and is dominated by palladium-catalyzed reactions.

Suzuki Cross-Coupling for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds and is widely used to produce biaryl compounds, including phenylpyridines. libretexts.orgnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com The synthesis of 3-[3-(trifluoromethyl)phenyl]pyridine can be efficiently achieved by coupling a 3-substituted pyridine (e.g., 3-pyridyl triflate or 3-chloropyridine) with 3-(trifluoromethyl)phenylboronic acid. beilstein-journals.orgresearchgate.net

The general catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., 3-bromopyridine), forming a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, a step facilitated by the base. youtube.com

Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. youtube.com

The choice of catalyst, base, and solvent is crucial for the success of the reaction. youtube.com Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or those generated from Pd(OAc)₂ and P(t-Bu)₃, are commonly used. researchgate.netorganic-chemistry.org Potassium phosphate (B84403) (K₃PO₄) is often an effective base for these transformations. researchgate.net

Table 2: Illustrative Suzuki Cross-Coupling Reactions for Aryl-Pyridine Synthesis

Pyridine Substrate Boronic Acid/Ester Catalyst Base Solvent Yield
3-Pyridyl Triflates Alkenyl pinacol (B44631) boronates Pd(PPh₃)₄ K₃PO₄ Dioxane Good to Excellent researchgate.net
3-Chloropyridines Arylboronic acids [(t-Bu)₂P(OH)]₂PdCl₂ - - High researchgate.net
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) Hetero(aryl) boronic acids Pd(dppf)Cl₂ - - 5-89% claremont.edu

Recent studies have described the regioselective synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives using Suzuki-Miyaura reactions with less reactive chloropyridine substrates. beilstein-journals.org

Building Block Utilization in the Construction of this compound-Containing Scaffolds

The use of pre-functionalized building blocks offers a modular and efficient approach to complex molecular scaffolds. researchgate.netrsc.orgsemanticscholar.org These building blocks can be further elaborated through various chemical transformations to access a diverse range of derivatives. rsc.org

Employment of β-Keto Esters with Trifluoromethylphenyl Moieties

β-Keto esters are highly versatile synthetic precursors due to the presence of an active methylene (B1212753) group and two modifiable functional groups (a ketone and an ester). mdpi.com Specifically, β-keto esters bearing a trifluoromethylphenyl moiety are valuable building blocks for constructing heterocyclic systems like pyridines and pyridones. mdpi.comnih.gov

These compounds can be used in condensation reactions, similar to the Hantzsch synthesis, to form the pyridine ring. For example, a three-step synthesis has been described to prepare 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one, demonstrating the utility of such precursors in building fused heterocyclic systems. researchgate.net The synthesis of various trifluoromethyl ketones, which are structurally related to the side chain of the target molecule, can be achieved through the nucleophilic trifluoromethylation of esters. beilstein-journals.org Although not a direct pyridine synthesis, this highlights the methods available for creating the key trifluoromethylphenyl ketone substructure.

A reported synthesis of a pyridone-based inhibitor involved the preparation of a 1,3-dicarbonyl compound from acetophenone (B1666503) and dimethyl carbonate, which was then elaborated. nih.gov This underscores the general strategy of using β-dicarbonyl compounds, including β-keto esters with specific aryl groups like the trifluoromethylphenyl moiety, as central components in the synthesis of complex pyridone structures. nih.gov

Trifluoromethyl-Containing Building Blocks in Pyridine Ring Synthesis

A primary strategy for synthesizing trifluoromethylated pyridines involves the cyclocondensation of smaller, readily available fragments, where at least one of the components already contains the trifluoromethyl group. nih.gov This approach is advantageous as it builds the desired heterocyclic core with the trifluoromethyl group already in place, avoiding potentially harsh trifluoromethylation steps on a pre-formed pyridine ring.

Commonly employed trifluoromethyl-containing building blocks in pyridine synthesis include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

2,2,2-trifluoroacetyl chloride

Ethyl 2,2,2-trifluoroacetate

These building blocks can participate in various cyclization reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, to afford highly substituted trifluoromethylpyridines. For instance, the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with an enamine and an aldehyde can lead to the formation of a dihydropyridine intermediate, which can then be oxidized to the corresponding trifluoromethyl-substituted pyridine.

Innovative Synthetic Pathways

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Several MCRs are well-suited for the synthesis of substituted pyridines and can be adapted to produce trifluoromethyl-containing analogs.

Kröhnke Pyridine Synthesis:

The Kröhnke pyridine synthesis is a versatile method that typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction proceeds under relatively mild conditions and can tolerate a wide range of functional groups. wikipedia.org

A notable adaptation of this methodology for the synthesis of trifluoromethylated pyridines involves the use of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide as a key building block. The reaction of this trifluoromethylated pyridinium (B92312) ylide with various chalcones (α,β-unsaturated ketones) and ammonium acetate provides a direct route to 2-aryl-4-substituted-6-(trifluoromethyl)pyridines. This multicomponent approach has been shown to be effective for a range of substituted chalcones, demonstrating its utility in generating a library of trifluoromethyl-containing pyridines.

Bohlmann-Rahtz Pyridine Synthesis:

The Bohlmann-Rahtz pyridine synthesis offers another efficient route to substituted pyridines. This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring. wikipedia.orgorganic-chemistry.orgjk-sci.comsynarchive.comresearchgate.net A key advantage of using an ynone is that the resulting pyridine is already in its aromatic form, eliminating the need for a separate oxidation step that is often required in the Hantzsch synthesis. organic-chemistry.org

For the synthesis of trifluoromethylated pyridines, trifluoromethyl-α,β-ynones serve as valuable building blocks. The reaction of these ynones with β-enamino esters or β-enamino ketones can be catalyzed by Lewis acids such as zinc bromide (ZnBr2) to produce polysubstituted trifluoromethylpyridine derivatives in good yields. jst.go.jp This method benefits from readily available starting materials and proceeds under mild conditions. jst.go.jp Modifications to the classical Bohlmann-Rahtz synthesis, such as the use of acid catalysis, can significantly lower the temperature required for the cyclodehydration step. jk-sci.com

Table 1: Examples of Multicomponent Reactions for the Synthesis of Trifluoromethyl-Substituted Pyridine Analogs

Reaction TypeTrifluoromethylated ReactantOther ReactantsProduct StructureYield (%)
Kröhnke Synthesis1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideChalcone, Ammonium Acetate2-Aryl-4-substituted-6-(trifluoromethyl)pyridine60-85
Bohlmann-Rahtz SynthesisTrifluoromethyl-α,β-ynoneβ-Enamino esterPolysubstituted trifluoromethylpyridine65-92

Advanced Derivatization and Functionalization of the 3 3 Trifluoromethyl Phenyl Pyridine Core

Nucleophilic Substitution Reactions for Peripheral Modification

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying the 3-[3-(trifluoromethyl)phenyl]pyridine core. The reactivity of the two aromatic rings towards nucleophiles is distinct. The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently activated for nucleophilic attack, especially if a suitable leaving group is present at the C2, C4, or C6 positions. quimicaorganica.org Conversely, nucleophilic additions at the C3 position are generally slow due to the inability to delocalize the resulting negative charge onto the nitrogen heteroatom. quimicaorganica.org

The phenyl ring is strongly influenced by the trifluoromethyl (-CF3) group. As a powerful electron-withdrawing group, the -CF3 moiety activates the phenyl ring towards SNAr, particularly at the positions ortho and para to itself. This allows for the selective displacement of leaving groups (e.g., halogens) at these positions by a variety of nucleophiles. Studies on perfluoroarenes demonstrate that reactions with N-, O-, and S-based nucleophiles can proceed with high regioselectivity. semanticscholar.orgnih.gov For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) results in selective substitution at the fluorine atom para to the trifluoromethyl group. nih.gov This principle allows for the peripheral modification of the phenyl portion of the this compound molecule, enabling the introduction of new functionalities through C-O, C-N, and C-S bond formation. nih.gov

Regioselective Functionalization of the Pyridine Nucleus

Achieving regioselectivity in the functionalization of the pyridine nucleus is a significant synthetic challenge due to the intrinsic electronic properties of the ring. nih.govnih.govacs.org While C2 and C4 functionalizations are well-established, modifying the C3 position requires specialized methods.

A significant breakthrough in pyridine chemistry is the development of a method for the C3-selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org This metal-free transformation addresses the long-standing challenge of directly functionalizing the C3 position, which is electronically disfavored for many reaction types. nih.govelsevierpure.com

The process begins with the oxidation of the pyridine nitrogen to form the corresponding pyridine N-oxide. This precursor is then subjected to photochemical irradiation, typically with UV light (e.g., 254 nm), which triggers a valence isomerization cascade. nih.govacs.org The excited state of the N-oxide rearranges to form key intermediates, including an oxaziridine, which then isomerizes to a 1,2-oxazepine (epoxide). nih.govresearchgate.net An acid-promoted ring opening of this epoxide intermediate ultimately yields the desired 3-hydroxypyridine (B118123) product. nih.govresearchgate.net This methodology is noted for its operational simplicity and tolerance of a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. nih.govacs.org

Table 1: General Conditions for C3-Selective Hydroxylation of Pyridine N-Oxides
ParameterConditionReference
Starting MaterialPyridine N-oxide derivative nih.govacs.org
Light SourceRayonet photoreactor (254 nm) nih.govacs.org
Solvent1,1,1,3,3,3-Hexafluoro-2-propanol ((F3C)2CHOH) nih.gov
AdditiveAcetic Acid (AcOH) nih.govacs.org
Temperature~27 °C (internal) acs.org
AtmosphereArgon acs.org

Formation of Fused Ring Systems and Polycycles from this compound Precursors

The this compound scaffold can serve as a precursor for the synthesis of more complex, rigid structures such as fused ring systems and polycycles. libretexts.org These reactions build upon the core structure to create novel heterocyclic frameworks.

One documented example is the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. researchgate.net The synthesis begins with a precursor, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid, which is converted to an azide (B81097). researchgate.net Thermal cyclization of the azide in diphenyl ether leads to the formation of a 4,5-dihydrofuro[3,2-c]pyridin-4-one intermediate. researchgate.net This tricyclic ketone is then aromatized using phosphorus oxychloride to yield a chloro-substituted furo[3,2-c]pyridine (B1313802). researchgate.net Subsequent reduction of the chloro group furnishes the final fused aromatic product, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. researchgate.net This multi-step sequence demonstrates how the phenylpyridine core can be elaborated into a fused furo-pyridine system, a valuable scaffold in medicinal chemistry. Further derivatization of this fused system, for example, through N-amination and subsequent 1,3-dipolar cycloaddition reactions, can generate even more complex polycycles like furo[3,2-c]pyrazolo[1,5-a]pyridines. researchgate.net

Transition Metal-Catalyzed Derivatizations

Transition metal catalysis has revolutionized the functionalization of aromatic rings, and these methods are readily applicable to the this compound core. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, forming aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org This reaction has broad utility and can be applied to halogenated derivatives of this compound to introduce primary or secondary amine functionalities. wikipedia.orgorganic-chemistry.org

The reaction requires a precursor where a leaving group, such as bromine or iodine, has been installed on either the pyridine or the phenyl ring. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ. libretexts.org The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. wikipedia.org The final step is reductive elimination, which yields the desired aryl amine product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org The success of the reaction often depends on the choice of phosphine (B1218219) ligand, with sterically hindered biaryl phosphine ligands being highly effective. wikipedia.orgrsc.org Nickel-catalyzed variants of this reaction have also been developed as a more earth-abundant alternative to palladium. nih.gov

Table 2: Representative Buchwald-Hartwig Amination Catalytic Systems
ComponentExampleRoleReference
Palladium SourcePd(OAc)2, Pd2(dba)3Precatalyst (forms Pd(0) in situ) libretexts.org
LigandBiaryl phosphines (e.g., DavePhos, XPhos), DPPF, BINAPStabilizes Pd center, facilitates oxidative addition and reductive elimination wikipedia.orgrsc.org
BaseNaOtBu, K3PO4, K2CO3Deprotonates the amine, facilitates formation of the Pd-amido complex libretexts.orgrsc.org
SolventToluene (B28343), Dioxane, THFReaction medium libretexts.orgrsc.org
SubstratesAryl halides (Ar-X, X=I, Br, Cl) or triflates (Ar-OTf) and Amines (RNH2, R2NH)Coupling partners wikipedia.orgorganic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 3 3 Trifluoromethyl Phenyl Pyridine and Its Derivatives

Detailed Reaction Mechanism Elucidation

The synthesis and functionalization of molecules containing the 3-(trifluoromethyl)phenyl]pyridine core often involve multi-step reaction sequences. Elucidating the precise mechanism of these transformations is key to their successful application.

One common approach to forming heterocyclic systems fused to the pyridine (B92270) ring of a (trifluoromethyl)phenyl-pyridine derivative involves cyclization reactions. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives can be achieved through the thermal cyclization of an azide (B81097) intermediate in a high-boiling solvent like diphenyl ether. researchgate.netresearchgate.net This reaction proceeds through a nitrene intermediate, which then undergoes intramolecular electrophilic attack on the furan (B31954) ring, followed by aromatization to yield the final fused heterocyclic product.

Another illustrative mechanism is the nitration of the pyridine ring. Studies on pyridine itself reveal a complex mechanism that deviates from a standard electrophilic aromatic substitution. When using dinitrogen pentoxide, the reaction is proposed to initiate with the formation of an N-nitropyridinium nitrate (B79036) salt. ntnu.no This adduct is then attacked by a nucleophile, such as a bisulfite ion, at the 2- or 4-position of the pyridine ring, forming a dihydropyridine (B1217469) intermediate. ntnu.no Subsequently, a researchgate.netnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C3 position occurs, followed by the elimination of the bisulfite to afford the 3-nitropyridine (B142982) product. ntnu.no This multi-step pathway highlights the nuanced reactivity of the pyridine ring, which is further modulated by the presence of the trifluoromethylphenyl substituent.

In the synthesis of phenanthridines, an electron-catalyzed reaction can be initiated by the electrochemical reduction of a trifluoromethyl source like the Togni reagent. rsc.org This process generates a trifluoromethyl radical that initiates a cascade of reactions, demonstrating a catalytic cycle where the electron itself acts as the catalyst. rsc.org

The formation of pyrazole (B372694) derivatives from related 3',5'-bis(trifluoromethyl)phenyl precursors involves the initial reaction with a hydrazine (B178648) to form a hydrazone intermediate. nih.gov This intermediate then undergoes cyclization upon reaction with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the pyrazole aldehyde. nih.gov

Reaction Type Key Mechanistic Steps Example Precursor/Product
Fused Heterocycle SynthesisAzide formation -> Thermal cyclization via nitrene intermediate -> Intramolecular electrophilic attack -> Aromatization. researchgate.netresearchgate.net(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid -> 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. researchgate.net
Pyridine NitrationFormation of N-nitropyridinium salt -> Nucleophilic attack (e.g., by bisulfite) -> Formation of dihydropyridine -> researchgate.netnih.gov Sigmatropic shift of nitro group -> Elimination. ntnu.noPyridine -> 3-Nitropyridine. ntnu.no
Pyrazole SynthesisHydrazone formation -> Cyclization with Vilsmeier-Haack reagent. nih.gov3',5'-bis(trifluoromethyl)acetophenone -> 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole aldehyde. nih.gov
Phenanthridine (B189435) SynthesisElectrochemical reduction of CF3 source -> Generation of CF3 radical -> Electron-catalyzed cascade. rsc.orgIsonitriles -> Phenanthridines. rsc.org

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of transient species are paramount for confirming proposed reaction mechanisms. In transformations involving 3-[3-(trifluoromethyl)phenyl]pyridine, several types of reactive intermediates have been identified or inferred.

In the synthesis of furo[3,2-c]pyridine (B1313802) systems, acyl azides are key isolable precursors that, upon heating, generate highly reactive nitrene intermediates. researchgate.netresearchgate.net These electron-deficient species are not directly observed but their existence is confirmed by the resulting cyclized products. Similarly, in the formation of pyrazole rings, hydrazones are stable, characterizable intermediates that precede the final ring-closing step. nih.gov

Radical intermediates are also prevalent, particularly in trifluoromethylation reactions. The reduction of reagents like Selectfluor by single-electron transfer can generate a diazabicyclo radical cation. ucmerced.edu In photocatalytic processes, the excitation of a photocatalyst can lead to the formation of a trifluoromethyl radical (CF3•) from a suitable precursor like trifluoroiodomethane (CF3I). nih.gov These radical species are typically detected indirectly through radical trapping experiments, for example, using PBN (α-phenyl-N-tert-butylnitrone), or inferred from the reaction outcomes and quenching studies. acs.org

In photochemical reactions of related nitrophenyl-dihydropyridine systems, intramolecular electron transfer leads to the formation of charge-separated species, specifically a dihydropyridine radical cation and a nitroaryl radical anion (PyH2•+-PhNO2•−). nih.gov These intermediates can be characterized spectroscopically, for instance, by observing the quenching of fluorescence and the appearance of phosphorescence from the resulting triplet state at low temperatures. nih.gov

Intermediate Type Method of Generation Characterization/Detection Method Relevant Reaction
Nitrene Thermal decomposition of an acyl azide. researchgate.netresearchgate.netInferred from product structure (intramolecular C-H insertion or cyclization).Fused heterocycle synthesis. researchgate.netresearchgate.net
Hydrazone Condensation of a ketone with a hydrazine. nih.govStandard spectroscopic methods (NMR, IR, MS).Pyrazole synthesis. nih.gov
Radical Cation Single-electron oxidation (e.g., by Ag(I)/Selectfluor or photo-induced electron transfer). ucmerced.edunih.govCyclic voltammetry, low-temperature phosphorescence spectroscopy. ucmerced.edunih.govRadical fluorination, Photochemical rearomatization. ucmerced.edunih.gov
Trifluoromethyl Radical (CF3•) Electrochemical reduction of Togni reagent; Photoredox catalysis with CF3I. nih.govrsc.orgInferred from product analysis; Radical trapping experiments. rsc.orgacs.orgTrifluoromethylation reactions. nih.govrsc.org
Grignard Reagent Reaction of an aryl bromide with magnesium. acs.orgInferred from subsequent reactions; Thermal analysis (DTA) for stability. acs.orgCarbon-carbon bond formation. acs.org

Kinetic and Thermodynamic Profiling of Catalytic Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound provides insight into reaction rates, feasibility, and potential energy barriers.

Thermodynamic studies, often through techniques like Differential Thermal Analysis (DTA), are crucial for assessing the stability of reactive intermediates. For example, studies on the related 3,5-bis(trifluoromethyl)phenyl Grignard reagent revealed its potential to detonate upon heating or loss of solvent, highlighting a significant thermodynamic instability. acs.org Such analyses are critical for ensuring the safe scale-up of reactions involving these potent intermediates.

Kinetic studies focus on determining reaction rates and the influence of various parameters such as catalyst loading, temperature, and substrate concentration. In photocatalytic trifluoromethylation, for instance, optimizing the reaction time and selectivity can be achieved by transitioning from batch to continuous-flow conditions. nih.gov This change can enhance mass and photon transport, leading to improved reaction kinetics and higher yields.

The catalytic nature of certain reactions is often established by measuring the number of faradays of electricity required per mole of starting material in an electrochemical process. rsc.org Values significantly less than one indicate a catalytic cycle where the electron is regenerated, as seen in the electron-catalyzed synthesis of phenanthridines. rsc.org

Analysis Type Technique Information Gained Example Application
Thermodynamic Analysis Differential Thermal Analysis (DTA), Reaction System Screening Tool (RSST). acs.orgStability of intermediates, potential for thermal runaway, exothermicity.Safety assessment of trifluoromethylphenyl Grignard reagents. acs.org
Kinetic Profiling Reaction progress monitoring (e.g., GC, HPLC), flow chemistry studies. nih.govReaction rates, influence of reaction parameters, optimization of conditions.Improving selectivity in photocatalytic trifluoromethylation. nih.gov
Electrochemical Analysis Controlled Potential Coulometry. rsc.orgDetermination of catalytic character (Faradays/mole).Confirming electron-catalyzed mechanism in phenanthridine synthesis. rsc.org

Computational and Spectroscopic Approaches to Mechanistic Studies

Computational chemistry and spectroscopy are indispensable tools for probing the mechanisms of complex organic reactions.

Computational Approaches: Density Functional Theory (DFT) is widely used to model reaction pathways and intermediates that are difficult to study experimentally. ejournal.by Calculations can determine the geometries of transition states, predict activation energies, and rationalize observed regioselectivity. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to simulate the molecular structure and spectroscopic properties of trifluoromethylphenyl-containing heterocyclic compounds. ejournal.by These theoretical models can be validated by comparing calculated spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) with experimental results. ejournal.bymdpi.com

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for structural elucidation of starting materials, intermediates, and final products. ejournal.by The agreement between experimental and simulated chemical shifts provides strong support for the proposed structures. ejournal.by

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps identify functional groups and can be used to monitor reaction progress. The comparison between experimental and theoretically calculated IR spectra can aid in the assignment of complex vibrational modes. mdpi.com

Cyclic Voltammetry (CV): This electrochemical technique is used to investigate redox processes. CV can determine the oxidation and reduction potentials of species in solution, providing evidence for single-electron transfer steps in a proposed mechanism, such as the reduction of Selectfluor by Ag(I)/pyridine complexes. ucmerced.edu

Method Type Application in Mechanistic Studies Example Finding
Computational Density Functional Theory (DFT). ejournal.byCalculation of transition state energies, simulation of molecular geometries, prediction of spectroscopic data (NMR, IR). ejournal.bymdpi.comTheoretical IR and NMR spectra of a trifluoromethylphenyl-oxazole derivative showed strong agreement with experimental data, confirming its structure. ejournal.by
Spectroscopic NMR (¹H, ¹³C). ejournal.byStructural confirmation of reactants, intermediates, and products.Validation of molecular structure by comparing experimental chemical shifts with DFT-calculated values. ejournal.by
Spectroscopic FT-IR. mdpi.comIdentification of functional groups, monitoring reaction conversion.Assignment of P=O and C-H vibrational bands in a complex molecule by comparison with calculated spectra. mdpi.com
Electrochemical Cyclic Voltammetry (CV). ucmerced.eduMeasuring redox potentials to probe the feasibility of electron transfer steps.Showed that electron-rich pyridines lower the oxidation potential of Ag(I), facilitating single-electron transfer to Selectfluor. ucmerced.edu

Investigation of Electron Transfer and Radical Processes in Trifluoromethylation Reactions

The introduction of a trifluoromethyl group often proceeds via radical pathways initiated by an electron transfer event.

Single-Electron Transfer (SET) Initiation: Many modern trifluoromethylation and fluorination reactions are initiated by a SET process. In reactions involving Ag(I) and a fluorine source like Selectfluor, it is proposed that pyridine additives can form halogen bonds with Selectfluor. ucmerced.edu This interaction facilitates a single-electron transfer from the Ag(I) catalyst to the Selectfluor complex, generating a radical cation and initiating a radical chain reaction. ucmerced.edu The electronics of the pyridine ligand can modulate the rate and selectivity of this process. ucmerced.edu

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for generating trifluoromethyl radicals. nih.gov A photocatalyst, such as fac-Ir(ppy)3, absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. It can then reduce a precursor like CF3I to generate the trifluoromethyl radical (CF3•) and an iodide anion. This radical can then add to a substrate, propagating a reaction chain. nih.gov

Intramolecular Electron Transfer: In systems where electron-donating and electron-accepting moieties coexist, such as in certain nitrophenyl-dihydropyridines, photoexcitation can induce intramolecular electron transfer. nih.gov This creates a charge-separated radical ion pair. The subsequent fate of this intermediate, whether it undergoes back-electron transfer to form a triplet state or initiates a chemical transformation (like deprotonation and aromatization), depends on the specific molecular structure and reaction conditions. nih.gov Such processes are fundamental to understanding the photostability and photoreactivity of these compounds. nih.gov

Process Mechanism Key Species Outcome
Ag(I)-Catalyzed Fluorination Pyridine-Selectfluor halogen bonding facilitates Single-Electron Transfer (SET) from Ag(I). ucmerced.eduAg(I), Pyridine, Selectfluor, Radical cations. ucmerced.eduInitiation of a radical chain process for C-H fluorination. ucmerced.edu
Photocatalytic Trifluoromethylation Excited-state photocatalyst reduces CF3 source via SET. nih.govPhotocatalyst (e.g., fac-Ir(ppy)3), CF3I, CF3• radical. nih.govGeneration of CF3• for addition to alkenes or arenes. nih.gov
Electrochemical Trifluoromethylation Direct electrochemical reduction of a CF3 source (e.g., Togni reagent) at an electrode. rsc.orgTogni reagent, CF3• radical.Electron-catalyzed synthesis of trifluoromethylated heterocycles. rsc.org
Photoinduced Intramolecular Electron Transfer Light absorption by a chromophore followed by electron transfer to an acceptor within the same molecule. nih.govDonor-acceptor dihydropyridines, Radical ion pairs. nih.govFluorescence quenching, formation of triplet states, or chemical degradation. nih.gov

Computational Chemistry and Theoretical Studies on 3 3 Trifluoromethyl Phenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational cost. tandfonline.commdpi.com It is the primary method used to investigate the properties of molecules like 3-[3-(trifluoromethyl)phenyl]pyridine. tandfonline.comresearchgate.net Calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set, for instance, 6-311++G(d,p), to provide a detailed description of the molecule's characteristics in the gas phase or in solution. tandfonline.comresearchgate.netiucr.org

The three-dimensional arrangement of atoms in this compound is crucial for its interactions and properties. Computational optimization of the molecule's geometry reveals the most stable (lowest energy) conformation. The key structural feature of this molecule is the dihedral angle between the pyridine (B92270) and the trifluoromethyl-substituted phenyl rings.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) Note: The following data is illustrative and based on typical values for similar compounds, as specific literature for this molecule is not available.

ParameterTypical Calculated Value
Dihedral Angle (Pyridine-Phenyl)~30-45°
C-C Inter-ring Bond Length~1.48-1.49 Å
C-N Bond Lengths (Pyridine)~1.33-1.34 Å
C-C Bond Lengths (Pyridine)~1.39-1.40 Å
C-C Bond Lengths (Phenyl)~1.39-1.41 Å
C-C (Phenyl-CF3) Bond Length~1.50 Å
C-F Bond Lengths (CF3)~1.34 Å

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. semanticscholar.orgirjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comnumberanalytics.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. irjweb.commdpi.com

For this compound, the HOMO is generally expected to be distributed over the more electron-rich phenylpyridine system. The LUMO, conversely, is often localized on the pyridine ring and the electron-withdrawing trifluoromethyl group. The presence of the highly electronegative fluorine atoms in the CF3 group significantly lowers the energy of the LUMO, which can lead to a smaller HOMO-LUMO gap compared to unsubstituted phenylpyridine. numberanalytics.comresearchgate.net This modification of the electronic structure is a key consequence of trifluoromethyl substitution. numberanalytics.com

Table 2: Representative Frontier Orbital Energies and Energy Gap for this compound (Calculated) Note: The following data is illustrative and based on typical values for similar fluorinated aromatic compounds, as specific literature for this molecule is not available.

ParameterTypical Calculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is colored according to the electrostatic potential: red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative potential (red) is typically located around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net This makes the nitrogen a primary site for protonation and interaction with electrophiles. The fluorine atoms of the CF3 group, despite their high electronegativity, often exhibit a slightly negative potential as well. Conversely, the regions of positive potential (blue) are generally found around the hydrogen atoms of the pyridine and phenyl rings. The area around the CF3 group can also show a complex potential landscape due to the strong electron-withdrawing nature of the group, influencing the potential of the adjacent carbon atom. researchgate.net

Reactivity Descriptors and Prediction of Reaction Sites

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.commdpi.com These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting the reactivity of this compound.

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A harder molecule has a larger energy gap and is less reactive. irjweb.commdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Softer molecules are more reactive. mdpi.com

Electronegativity (χ) represents the power of a molecule to attract electrons and is approximated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. irjweb.com

The presence of the electron-withdrawing CF3 group is expected to increase the electrophilicity of the molecule compared to unsubstituted phenylpyridine.

Table 3: Representative Global Reactivity Descriptors for this compound (Calculated) Note: The following data is illustrative, derived from the typical orbital energies listed in Table 2.

DescriptorTypical Calculated Value (eV)
Chemical Hardness (η)2.25 to 2.75
Chemical Softness (S)0.18 to 0.22
Electronegativity (χ)4.0 to 5.0
Electrophilicity Index (ω)2.9 to 4.4

The dual descriptor is calculated from the difference between the electron densities of the anionic and cationic species or, more commonly, from the difference between the densities of the HOMO and LUMO.

Where Δf(r) > 0 , the site is prone to nucleophilic attack (it is an electrophilic center).

Where Δf(r) < 0 , the site is prone to electrophilic attack (it is a nucleophilic center).

For this compound, dual descriptor analysis would likely confirm the MEP results. The nitrogen atom of the pyridine ring would be identified as a primary nucleophilic site (Δf(r) < 0). Electrophilic sites (Δf(r) > 0) would be predicted on certain carbon atoms of the pyridine ring and the carbon atom of the CF3 group, highlighting their susceptibility to attack by nucleophiles. This detailed analysis is invaluable for predicting regioselectivity in chemical reactions.

Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions

Computational chemistry provides a powerful lens through which to predict and understand the reactivity of complex organic molecules. For this compound, theoretical studies are instrumental in elucidating the regioselectivity and stereoselectivity of its reactions. While specific computational studies exclusively targeting this compound are not extensively documented in the surveyed literature, established principles of pyridine chemistry and studies on related substituted pyridines offer significant predictive insights.

The pyridine ring is inherently electron-deficient, a characteristic that governs its reactivity towards both electrophiles and nucleophiles. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging than for benzene (B151609). Computational studies on pyridine itself show that electrophilic attack is most likely to occur at the 3-position. This is because the cationic intermediates (sigma complexes) formed by attack at the 2-, 4-, or 6-positions place a destabilizing positive charge on the electronegative nitrogen atom in one of the resonance structures. In contrast, the intermediate from a 3-position attack avoids this unfavorable arrangement, rendering it the most stable and the reaction kinetically favored. quora.com

The introduction of a 3-(trifluoromethyl)phenyl substituent at the 3-position of the pyridine ring further modulates this reactivity. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect, transmitted through the phenyl ring, is expected to further deactivate the pyridine ring towards electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediates. Computational and experimental studies on 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent significantly influences the regioselectivity of nucleophilic attack. researchgate.net For instance, in reactions with 1-methylpiperazine, a 3-trifluoromethyl substituent directs the nucleophilic attack preferentially to the 6-position over the 2-position. researchgate.net This directing effect can be attributed to a combination of steric and electronic factors, which can be modeled computationally to predict reaction outcomes.

In the context of reactions involving intermediates like pyridynes, computational models have been developed to predict regioselectivity. For 3,4-pyridynes, substituents can induce distortion in the aryne triple bond, which in turn governs the site of nucleophilic attack. nih.gov An electron-withdrawing group can polarize the bond, making one carbon atom more electrophilic than the other.

Theoretical studies are also crucial for predicting stereoselectivity. While specific studies on this compound are sparse, computational methods like Density Functional Theory (DFT) are widely used to investigate the transition states of reactions involving chiral catalysts or substrates. mdpi.comresearchgate.net These calculations can determine the relative energies of diastereomeric transition states, allowing for the prediction of the major stereoisomer formed. For example, in the dearomatization of pyridine derivatives, DFT calculations can elucidate the role of a catalyst in controlling the stereochemical outcome of the reaction. mdpi.com

Prediction of Spectroscopic Parameters and Optoelectronic Properties (e.g., Nonlinear Optical (NLO) behavior)

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic and optoelectronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the calculation of various parameters, providing insights that complement and guide experimental work.

Spectroscopic Parameters:

The prediction of NMR spectra is a key application of computational chemistry. By calculating the isotropic shielding values of atomic nuclei, one can estimate their chemical shifts. nih.gov For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shift of the trifluoromethyl group in the ¹⁹F NMR spectrum is particularly sensitive to its electronic environment. Experimental data for related compounds, such as 1-methyl-3-(trifluoromethyl)benzene, show a ¹⁹F NMR chemical shift around -63.25 ppm (relative to CFCl₃). rsc.org For 2-methoxy-3-(trifluoromethyl)pyridine, the shift is observed at -64.47 ppm. rsc.org A dataset from Imperial College London also lists a DOI for the ¹⁹F NMR data of 3-(trifluoromethyl)pyridine (B54556) itself. imperial.ac.uk

Similarly, computational methods can predict UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations, typically performed using TD-DFT, can identify the electronic transitions responsible for the observed absorption bands. researchgate.net For aromatic systems like this compound, the main absorptions are expected to arise from π → π* transitions within the phenyl and pyridine rings.

Nonlinear Optical (NLO) Properties:

There is significant interest in organic molecules with large nonlinear optical (NLO) responses for applications in photonics and optoelectronics. Computational methods are frequently used to screen and design molecules with promising NLO properties. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

A DFT study on a structurally similar molecule, 5-(trifluoromethyl)pyridine-2-thiol (B7722606), provides valuable comparative data. journaleras.com Using the B3LYP functional and a 6-311+G(d,p) basis set, the following properties were calculated:

PropertyCalculated Value for 5-(trifluoromethyl)pyridine-2-thiolUnit
Dipole Moment (μ)3.2356Debye
Mean Polarizability (α)14.611 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)2.9698 x 10⁻³⁰esu

Table 1: Calculated NLO properties of 5-(trifluoromethyl)pyridine-2-thiol using DFT (B3LYP/6-311+G(d,p)). Data sourced from journaleras.com.

The calculated first-order hyperpolarizability of 5-(trifluoromethyl)pyridine-2-thiol is approximately eight times greater than that of urea, a standard reference material for NLO properties, indicating that it is a promising candidate for NLO applications. journaleras.com Given the structural similarities, this compound is also expected to exhibit NLO behavior. The presence of the electron-withdrawing trifluoromethylphenyl group and the pyridine ring creates a donor-π-acceptor-like system, which is a common feature in molecules with high hyperpolarizability. DFT calculations on various Schiff bases with D–π–D and A–π–A configurations have demonstrated that the molecular structure and the nature of substituent groups have a significant impact on the NLO response. nih.gov Further computational studies on this compound would be necessary to quantify its specific NLO properties and assess its potential for optoelectronic applications. diva-portal.org

Structure Reactivity and Structure Property Relationships of 3 3 Trifluoromethyl Phenyl Pyridine Scaffolds

Impact of Trifluoromethyl and Pyridine (B92270) Moieties on Electronic Distribution and Reactivity

The electronic landscape of 3-[3-(trifluoromethyl)phenyl]pyridine is dominated by the strong inductive effects of its constituent parts. The trifluoromethyl (CF3) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily inductive, significantly lowering the electron density of the attached phenyl ring. nih.gov This withdrawal of electron density enhances the electrophilic character at adjacent positions and can lead to greater positive charge delocalization within the aromatic system. nih.gov

The pyridine ring is an inherently electron-deficient heterocycle, making it susceptible to nucleophilic attack, typically at the C2 and C4 positions. chemrxiv.org The combination of these two moieties in a single scaffold results in a molecule with a highly polarized electronic distribution. Computational studies on related trifluoromethylated aromatic systems have shown that this substitution enhances intermolecular π–π interactions, a phenomenon attributed to an increased molecular quadrupole moment and dispersion forces. acs.orgresearchgate.net

This distinct electronic profile dictates the molecule's reactivity. The electron deficiency of the pyridine ring can be leveraged for selective transformations. For instance, while direct trifluoromethylation of pyridine can lead to a mixture of isomers due to high radical reactivity, strategies involving nucleophilic activation of the pyridine ring have been developed to achieve regioselective C-H trifluoromethylation at the C3 position. chemrxiv.org The presence of the -CF3 group can also direct the regioselectivity of reactions on the phenyl ring by influencing the stability of reaction intermediates. nih.gov

Table 1: Electronic Properties and Their Influence on Reactivity

MoietyPrimary Electronic EffectConsequence for Reactivity
Pyridine Ring Electron-deficient (π-deficient)Susceptible to nucleophilic attack; acts as a ligand for metal coordination. chemrxiv.org
Trifluoromethyl (-CF3) Group Strongly electron-withdrawing (inductive effect) nih.govIncreases electrophilicity of the phenyl ring; enhances π-stacking interactions; modulates ligand basicity. nih.govacs.org
Combined Scaffold Polarized with significant charge delocalizationComplex reactivity, enabling regioselective functionalization and tuning of catalytic properties. nih.govchemrxiv.org

Correlating Structural Features with Chemical Stability and Transformation Potential

The chemical stability of the this compound scaffold is substantial, owing largely to the strength of the carbon-fluorine bonds within the trifluoromethyl group. This group imparts significant thermal and chemical resilience. Studies on analogous structures, such as 3-trifluoromethyl-3-phenyldiazirine, have shown stability in strong acid or base and at elevated temperatures, indicating the robustness of the trifluoromethyl-phenyl moiety. nih.gov

The transformation potential of this scaffold is vast. The nitrogen atom of the pyridine ring serves as a coordination site, allowing the molecule to function as a ligand in organometallic chemistry. acs.orgnih.gov Furthermore, the C-H bonds on both the pyridine and phenyl rings are targets for functionalization through modern synthetic methods, including palladium-catalyzed cross-coupling reactions. chemrxiv.orgmdpi.com This allows for the synthesis of a diverse library of derivatives with tailored properties. The inherent reactivity of the pyridine ring towards nucleophiles can also be exploited for further modification. chemrxiv.org

Table 2: Stability and Transformation Potential of the Scaffold

FeatureDescriptionPotential Transformations
Chemical Stability High thermal and chemical stability due to strong C-F bonds and aromaticity. nih.govTolerates a wide range of reaction conditions, making it a reliable building block.
Transformation Potential The scaffold possesses multiple reactive sites for chemical modification.C-H activation, cross-coupling reactions, N-coordination to metals, nucleophilic aromatic substitution. chemrxiv.orgacs.org

Rational Design of Ligands Incorporating this compound Motifs for Catalytic Applications

The unique electronic and steric characteristics of the this compound motif make it an attractive component in the rational design of ligands for catalysis. By incorporating this scaffold, the properties of a metal catalyst can be finely tuned to achieve desired activity and selectivity. nih.govmdpi.com The pyridine nitrogen provides a strong coordination point, while the trifluoromethylphenyl group modulates the electronic environment of the metal center and exerts significant steric influence. researchgate.netacs.org

While this compound itself can act as a monodentate ligand, it is more commonly integrated into larger, multidentate ligand architectures to enhance catalyst stability and control. Bidentate (e.g., CN, NN) and polydentate ligands are prevalent in catalysis. whiterose.ac.ukacs.org For example, modifying the scaffold to create a 2-phenylpyridine (B120327) (ppy) type structure allows it to act as a C,N-bidentate cyclometalating ligand, which is common in iridium(III) and palladium(II) chemistry. psu.edunih.gov

Table 3: Examples of Ligand Architectures Based on Phenylpyridine Motifs

Ligand TypeDescriptionTypical Coordination ModeResulting Geometry (Example Metal)
Monodentate Simple substituted pyridineN-coordinationTetrahedral, Square Planar (Pd(II)) acs.org
Bidentate (C~N) 2-Phenylpyridine derivativesCyclometalation (C, N coordination)Octahedral (Ir(III)) nih.gov
Bidentate (N~N) Bipyridine derivativesN, N-chelationOctahedral (Ir(III)) nih.gov
Hexadentate Encapsulating tripodal structuresC,C',C",N,N',N"-coordinationOctahedral (Ir(III)) acs.org

The performance of a catalyst is a delicate balance of electronic and steric factors, both of which can be manipulated through the incorporation of the this compound motif. nih.govmdpi.com

Electronic Effects: The potent electron-withdrawing nature of the -CF3 group significantly reduces the basicity of the pyridine ligand. acs.org This electronic perturbation alters the electron density at the coordinated metal center, which in turn influences the kinetics and thermodynamics of key catalytic steps such as oxidative addition and reductive elimination. researchgate.net A more electron-deficient metal center can exhibit enhanced reactivity and stability in certain catalytic cycles. researchgate.net

The interplay between these effects is complex. DFT calculations and steric maps are often used to rationalize and predict how subtle modifications to the ligand structure, such as the placement of a -CF3 group, will affect catalytic outcomes. mdpi.com This predictive power is essential for the rational design of new, highly efficient catalysts for challenging chemical transformations.

Table 4: Impact of Electronic and Steric Effects on Catalysis

EffectInfluence of -CF3 GroupImpact on Catalytic Performance
Electronic Reduces ligand basicity, creating an electron-deficient metal center. acs.orgModulates redox potentials; can enhance activity in specific reaction steps (e.g., reductive elimination). researchgate.net
Steric Increases steric bulk around the metal center. nih.govInfluences substrate selectivity and enantioselectivity; can prevent catalyst deactivation pathways but may also lower turnover frequency. nih.govmdpi.com

Advanced Applications of 3 3 Trifluoromethyl Phenyl Pyridine in Contemporary Chemical Synthesis and Materials Science

Strategic Role as Key Synthetic Intermediates for Complex Organic Molecules

The strategic importance of 3-[3-(trifluoromethyl)phenyl]pyridine lies in its function as a key intermediate for synthesizing complex organic molecules, particularly within the agrochemical and pharmaceutical industries. researchoutreach.org The trifluoromethyl (CF3) group is a bioisostere of various functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. d-nb.info Consequently, introducing the trifluoromethylpyridine moiety is a widely used strategy in drug discovery and the development of new crop protection agents. researchoutreach.orgnih.gov

The synthesis of these complex molecules often relies on the functionalization of the pyridine (B92270) ring. For instance, methods have been developed for the selective fluorination of 3,5-disubstituted pyridines, including those bearing a CF3 group, to introduce further complexity. acs.org The resulting fluorinated pyridines can then undergo nucleophilic aromatic substitution (SNAr) to attach a variety of pendant groups, creating a library of derivatives from a single intermediate. acs.org The compound serves as a foundational structure that can be elaborated through various chemical transformations, including palladium-catalyzed cross-coupling reactions, to build larger, more intricate molecular architectures. evitachem.com

The table below summarizes key reactions where trifluoromethyl-substituted pyridines serve as critical intermediates.

Starting Material ClassReaction TypeProduct ClassSignificance
3,5-Disubstituted Pyridines (with CF3)C-H Fluorination / SNAr2-Substituted Pyridine DerivativesAccess to sterically congested and electronically diverse molecules. acs.org
TrichloromethylpyridineChlorine/Fluorine ExchangeTrifluoromethylpyridine (TFMP)Industrial-scale synthesis of TFMP derivatives for agrochemicals. nih.gov
Trifluoromethyl-containing building blocksCyclocondensationTFMP DerivativesVersatile route to various substituted pyridines. researchoutreach.orgnih.gov

Building Blocks for Diverse Heterocyclic Systems (e.g., Furo[3,2-c]pyridines, Indenopyrazoles)

The this compound motif is a valuable building block for the construction of more complex, fused heterocyclic systems. These scaffolds are of significant interest as they often form the core of biologically active compounds. ossila.comsigmaaldrich.com

Furo[3,2-c]pyridines: Research has demonstrated the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the utility of the trifluoromethylphenylpyridine core. researchgate.net In a typical synthetic sequence, a precursor such as (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid is prepared and cyclized to form a dihydrofuro[3,2-c]pyridin-4-one intermediate. researchgate.net This intermediate is then aromatized and reduced to yield the target furo[3,2-c]pyridine (B1313802). researchgate.net These resulting furo[3,2-c]pyridines can be further functionalized, for example, through N-amination and subsequent 1,3-dipolar cycloaddition reactions to generate novel furo[3,2-c]pyrazolo[1,5-a]pyridine systems. researchgate.netresearchgate.net The furo[3,2-b]pyridine (B1253681) scaffold, a related isomer, has been identified as a privileged core for highly selective kinase inhibitors. nih.gov

Indenopyrazoles: The trifluoromethylphenyl group is also integral to the synthesis of indenopyrazoles. Acid-catalyzed condensation of a substituted phenylhydrazine, such as 4-trifluoromethylphenylhydrazine, with 2-acetyl-1,3-indanedione leads to the formation of tricyclic, trifluoromethylated indenopyrazoles. mdpi.comresearchgate.net These fluorinated, fused-ring pyrazoles are explored for their potential applications in medicinal chemistry and agrochemicals. mdpi.comresearchgate.netnih.gov

The following table details examples of heterocyclic systems synthesized using trifluoromethylphenyl-containing precursors.

PrecursorTarget HeterocycleSynthetic MethodReference
(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridineAzide (B81097) formation, thermal cyclization, aromatization, reduction researchgate.net
2-Acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-oneAcid-catalyzed condensation mdpi.comresearchgate.net

Development of Ligand Systems for Transition Metal-Catalyzed Reactions

Phenylpyridine-based ligands, particularly those functionalized with trifluoromethyl groups, are pivotal in the field of transition metal catalysis. The electronic properties of the this compound ligand can be finely tuned, influencing the stability, reactivity, and photophysical properties of the resulting metal complexes, especially with iridium(III). nih.govrsc.org These complexes are prominent in photoredox catalysis, where they can initiate chemical reactions upon light absorption. wikipedia.orgresearchgate.net

Homogeneous Catalysis: In homogeneous catalysis, iridium(III) complexes bearing trifluoromethyl-substituted phenylpyridine ligands, such as Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3) and its derivatives, are widely used as photocatalysts. wikipedia.orgnih.gov The excited state of these complexes possesses a strong reduction potential, enabling them to catalyze challenging chemical transformations. wikipedia.org The introduction of a CF3 group can modify the electrochemical properties of the complex, shifting reduction potentials and influencing the catalytic cycle. rsc.org These catalysts have been employed in various reactions, including cross-dehydrogenative couplings and aryl trifluoromethylation. d-nb.inforesearchgate.net

Heterogeneous Catalysis: To overcome challenges associated with catalyst separation and recycling in homogeneous systems, these complexes have been immobilized onto solid supports to create heterogeneous catalysts. A fluorinated phenylpyridine iridium(III) complex has been incorporated into a metal-organic framework (MOF), specifically UiO-67. researchgate.net The resulting MOF-based catalyst, UiO-67-IrF, demonstrated high efficiency and reusability in photocatalytic cross-dehydrogenation coupling reactions. The presence of the electron-withdrawing trifluoromethyl group was found to enhance the photocatalytic activity compared to the non-fluorinated analogue. researchgate.net Other work has focused on developing heterogeneous iridium catalysts supported on sulfated zirconium oxide for the dearomative hydroboration of pyridines. nsf.gov

Precursors in the Design of Advanced Functional Materials

The unique electronic and photophysical properties of molecules derived from this compound make them excellent precursors for a new generation of advanced functional materials. evitachem.com

The most prominent application of trifluoromethylphenylpyridine derivatives in materials science is in the field of organic light-emitting diodes (OLEDs). bohrium.com Iridium(III) complexes containing these ligands are highly effective phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs. nih.govnih.gov

The CF3 group plays a critical role in tuning the emission color and performance of the device. nih.govbohrium.com For example, a novel iridium complex, Ir(tfmppy)2(tfmtpip), where tfmppy is 4-trifluoromethylphenyl-pyridine, was synthesized and used in green phosphorescent OLEDs. bohrium.com Similarly, the complex bis[2-(2,4-dimethoxy-phenyl)-5-trifluoromethyl pyridinato-N,C2]iridium acetylacetonate (B107027) was developed to tune the luminescence color. nih.gov These materials can be used as dopants in an emissive layer (EML). Studies on ultra-thin EMLs using the green phosphorescent dopant Tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)3) have achieved high external quantum efficiencies (EQEs) of approximately 24%. nih.gov The strategic placement of electron-donating and electron-withdrawing groups, like the CF3 group, on the phenylpyridine ligand framework is a key design principle for developing new, highly efficient emitters for next-generation displays and lighting. rsc.org

The table below presents data on OLEDs utilizing trifluoromethylphenylpyridine-based iridium complexes.

Iridium ComplexHost MaterialMax. External Quantum Efficiency (EQE)Emission ColorReference
Ir(ppy)3 (in ultra-thin EML)TCTA/TmPyPB~24%Green nih.gov
Bipyridine-based Ir(III) complexNot specified14.9%Sky-blue rsc.org
(MeO2CF3ppy)2Ir(acac)PVK:CBPNot specifiedNot specified nih.gov
Ir(tfmppy)2(tfmtpip)TAPC/TPBiNot specifiedGreen bohrium.com

The incorporation of trifluoromethyl-substituted pyridine moieties into polymer backbones or as pendant groups can lead to specialty polymers with enhanced properties. The strong C-F bond and the polarity of the CF3 group can improve thermal stability, chemical resistance, and mechanical strength, and modify the optical and electronic properties of the polymer.

While direct polymerization of this compound is less common, its derivatives can be incorporated into macromolecular architectures. researchgate.netmdpi.com For instance, related pyridine derivatives have been explored for creating polymers with increased hydrophobicity, which is beneficial for coatings and adhesives. The principles of macromolecular design, such as controlling polymer architecture through techniques like polymerization-induced microphase separation (PIMS), can be applied to resins containing such functional monomers to create nanostructured materials with tunable mechanical and responsive properties. researchgate.net The development of polymers incorporating these fluorinated heterocyclic building blocks is a promising route to advanced materials for applications in electronics, separations, and catalysis. ossila.com

Green Chemistry Approaches in the Synthesis and Derivatization of 3 3 Trifluoromethyl Phenyl Pyridine

Sustainable Solvent Selection and Alternative Reaction Media

The choice of solvent is a crucial factor in the environmental impact of a chemical synthesis. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Aqueous and Ionic Liquid Reaction Environments

Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic reactions in water can be challenging due to the poor solubility of non-polar reactants, the development of phase-transfer catalysts and surfactant-mediated catalysis has expanded the scope of aqueous synthesis.

Ionic liquids (ILs) have emerged as promising alternative reaction media due to their low vapor pressure, thermal stability, and tunable properties. These molten salts can act as both solvents and catalysts, often leading to enhanced reaction rates and selectivities. Although specific research on the use of ionic liquids for the synthesis of 3-[3-(trifluoromethyl)phenyl]pyridine is limited, the broader application of ILs in cross-coupling reactions, a common method for synthesizing biaryl compounds, suggests their potential utility. For instance, pyridinium-based ionic liquids have been synthesized and utilized in various chemical transformations. The synthesis of such ionic liquids often involves the reaction of pyridine (B92270) with an alkyl halide, followed by anion exchange.

Table 1: Examples of Ionic Liquids Potentially Applicable in Aryl-Aryl Coupling Reactions

CationAnionPotential Application
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF6]⁻)Suzuki and Heck couplings
1-Ethyl-3-methylimidazoliumTetrafluoroborate ([BF4]⁻)Sonogashira coupling
N-ButylpyridiniumNitrate (B79036) ([NO3]⁻)Various cross-coupling reactions

Solvent-Free Reaction Conditions

Energy-Efficient Synthesis Protocols

Reducing energy consumption is a cornerstone of green chemistry. The development of energy-efficient synthetic methods, such as microwave-assisted and ultrasound-assisted synthesis, has revolutionized organic chemistry by significantly reducing reaction times and energy input.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and efficiently heat reaction mixtures. This localized heating can lead to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to a wide range of organic transformations, including the synthesis of various pyridine derivatives. The synthesis of trifluoromethyl-containing tetrahydropyrimidines has been achieved under solvent-free microwave conditions, highlighting the potential of this technology for the synthesis of related compounds like this compound. These reactions often proceed in a fraction of the time required for conventional heating, leading to significant energy savings.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Suzuki Coupling to form 3-Arylpyridine

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes
Energy Input High and prolongedLow and targeted
Yield Moderate to highOften higher
By-product Formation Can be significantOften reduced

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical transformations. Ultrasound has been employed for the synthesis of various heterocyclic compounds, including pyridine derivatives. The benefits of this technique include shorter reaction times, milder reaction conditions, and often improved product yields. While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the successful application of this method to other pyridine syntheses suggests its potential as a green alternative.

Catalysis in Environmentally Benign Synthesis

Development of Eco-Friendly Catalytic Systems

The development of eco-friendly catalytic systems for the synthesis of this compound primarily focuses on minimizing the environmental impact of the catalyst and the reaction medium. A key strategy is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Recent advancements have seen the successful application of palladium nanoparticles supported on various materials for Suzuki-Miyaura coupling reactions. For instance, palladium nanoparticles supported on COOH-modified graphene have demonstrated excellent versatility and good conversion rates in the coupling of arylboronic acids with aryl bromides, including fluorinated derivatives mdpi.com. Such systems offer the potential for high recyclability, with some catalysts maintaining their activity for multiple cycles mdpi.com.

Another green approach involves the use of aqueous media as a solvent, replacing volatile organic compounds (VOCs). Palladium-catalyzed Suzuki coupling reactions of heteroaryl halides with arylboronic acids have been successfully carried out in aqueous systems, sometimes even in the absence of added ligands researchgate.net. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

Furthermore, research into ligandless palladium-catalyzed Suzuki reactions in environmentally benign solvents like methanol or water has shown promise. These reactions can proceed in the open air with good to excellent yields, tolerating a variety of functional groups acs.org. The elimination of phosphine (B1218219) ligands, which are often toxic and air-sensitive, further enhances the green credentials of the synthesis.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling Reactions Relevant to the Synthesis of this compound

Catalyst SystemSolventKey AdvantagesPotential for this compound Synthesis
Pd Nanoparticles on GrapheneGreen Solvents (e.g., Ethanol (B145695)/Water)Heterogeneous, recyclable, high activity.High: Applicable to fluorinated aryl halides and pyridyl substrates.
Ligandless Pd(OAc)₂Water or MethanolNo toxic phosphine ligands, mild conditions, air tolerant.High: Suitable for coupling of pyridyl and trifluoromethylphenyl moieties.
Recyclable Polymer-Encapsulated Catalysts (e.g., Pd EnCat™)Various SolventsEasy recovery by filtration, low palladium leaching, reusable for multiple cycles.High: Demonstrates long-term stability and reusability in Suzuki couplings.

Application of Mechanochemistry for Solventless Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful tool for solventless synthesis, directly addressing the environmental concerns associated with solvent use and waste. Ball milling is a common mechanochemical technique where reactants are ground together in a container with grinding media (balls), leading to chemical transformations in the solid state.

The Suzuki-Miyaura cross-coupling reaction has been successfully performed under mechanochemical conditions, providing a solvent-free route to biaryl compounds. Studies have demonstrated the feasibility of coupling aryl halides with phenylboronic acid using a palladium catalyst under solvent-free conditions tandfonline.comresearchgate.net. These reactions can exhibit different reactivity patterns compared to their solution-based counterparts tandfonline.com.

For the synthesis of this compound, a mechanochemical approach would involve milling a 3-halopyridine (e.g., 3-bromopyridine) with (3-(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst and a solid base. The efficiency of mechanochemical Suzuki couplings can be influenced by factors such as the type of palladium source, the base used, and the milling parameters (frequency and time). Research has shown that even challenging couplings, such as those involving aryl sulfamates, can be achieved mechanochemically, sometimes with the aid of temperature control beilstein-journals.org.

The development of catalysts specifically designed for mechanochemical reactions is an emerging area. For example, modifying phosphine ligands with polyethylene glycol (PEG) chains has been shown to improve the efficiency of palladium-catalyzed mechanochemical Suzuki-Miyaura reactions, leading to near-quantitative yields in a solventless environment brown-tth.com.

Table 2: Feasibility of Mechanochemical Synthesis for this compound

Reactant 1Reactant 2CatalystBaseGrinding Aid/AdditiveExpected Outcome
3-Bromopyridine(3-(trifluoromethyl)phenyl)boronic acidPd(OAc)₂ or Pd(PPh₃)₄K₂CO₃ or KFNone or NaClFormation of this compound in a solvent-free manner.
3-Iodopyridine(3-(trifluoromethyl)phenyl)boronic acid pinacol (B44631) esterPd/CCs₂CO₃Polyethylene GlycolPotentially higher yields and faster reaction times due to increased reactivity of the iodide.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The Suzuki-Miyaura coupling, a common method for synthesizing this compound, is generally considered to have a relatively high atom economy compared to other cross-coupling reactions. The primary byproduct is a boronic acid derivative and salts from the base used.

The atom economy for the synthesis of this compound from 3-bromopyridine and (3-(trifluoromethyl)phenyl)boronic acid can be calculated as follows:

Reaction: C₅H₄BrN + C₇H₆BF₃O₂ → C₁₂H₈F₃N + H₃BO₃ + NaBr (assuming NaOH as base)

Molecular Weights:

this compound (Desired Product): 223.20 g/mol

3-Bromopyridine: 157.99 g/mol

(3-(trifluoromethyl)phenyl)boronic acid: 189.92 g/mol

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = [223.20 / (157.99 + 189.92)] x 100 ≈ 64.1%

Strategies for Waste Minimization:

Catalyst Recycling: As discussed in section 9.4.1, using heterogeneous or recyclable catalysts significantly reduces waste associated with the catalyst and its ligands mdpi.comacs.org.

Solvent Reduction and Recycling: The use of solventless mechanochemical methods eliminates solvent waste entirely researchgate.net. In solvent-based systems, choosing greener solvents like water or bio-based solvents and implementing solvent recycling protocols can drastically reduce the environmental impact inovatus.es.

Optimizing Reaction Conditions: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reactants can maximize the yield of the desired product and minimize the formation of side products.

Process Intensification: Techniques like microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption, thereby minimizing waste nih.gov.

By integrating these green chemistry principles into the synthesis of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 3-[3-(trifluoromethyl)phenyl]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and 3-(trifluoromethyl)phenyl halide. Optimizing reaction conditions (e.g., palladium catalysts like Pd(PPh₃)₄, base selection, and solvent polarity) is critical for yield improvement. Purification often involves column chromatography or recrystallization, with monitoring by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; the deshielding effect of the trifluoromethyl group (~δ 120-130 ppm in ¹⁹F NMR) aids in structural confirmation .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ = 264.07) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Disorder in the trifluoromethyl group requires careful modeling .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits low aqueous solubility due to its aromatic and fluorinated groups, necessitating polar aprotic solvents (e.g., DMSO, THF) for reactions. Stability under ambient conditions is generally high, but photodegradation studies (via UV-Vis spectroscopy) are recommended for long-term storage. LogP values (~2.5-3.0) predict moderate lipid solubility, impacting bioavailability assays .

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina be applied to predict the binding interactions of this compound with biological targets?

  • Methodological Answer : AutoDock Vina enables rapid docking simulations by optimizing ligand conformations against target proteins (e.g., kinases). Key steps include:

  • Grid Setup : Define binding pockets using PyMOL.
  • Scoring Function : Adjust parameters to account for fluorine’s electronegativity.
  • Validation : Compare docking poses with experimental crystallographic data (if available). Multithreading accelerates throughput for high-throughput screening .

Q. What methodologies are recommended for resolving contradictions in crystallographic data during structural refinement of trifluoromethyl-substituted pyridine derivatives?

  • Methodological Answer : Discrepancies in electron density maps (e.g., trifluoromethyl disorder) are addressed using:

  • SHELXL Refinement : Apply restraints for C-F bond lengths (1.32–1.34 Å) and thermal parameters.
  • Twinning Analysis : Use PLATON to detect twinning and refine using TWIN/BASF commands.
  • Validation Tools : Check R-factors and Fo-Fc maps to avoid overfitting .

Q. What strategies are effective for designing derivatives of this compound to enhance selectivity in medicinal chemistry applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the pyridine ring with triazolo or oxadiazole moieties to modulate binding affinity .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance metabolic stability.
  • In Silico Screening : Use QSAR models to predict ADMET properties and prioritize synthetic targets .

Q. How does the electron-withdrawing trifluoromethyl group influence the optoelectronic properties of pyridine-based materials, and how can this be quantified experimentally?

  • Methodological Answer : The -CF₃ group reduces HOMO-LUMO gaps, enhancing charge transport in OLEDs. Experimental quantification involves:

  • Cyclic Voltammetry : Measure oxidation potentials to estimate HOMO levels.
  • UV-Vis/PL Spectroscopy : Compare emission spectra with non-fluorinated analogs (e.g., λmax shifts ~20 nm for blue-emitting complexes).
  • DFT Calculations : Gaussian software models electronic transitions, correlating with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.